1-(2-fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
The compound 1-(2-fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine features a piperazine core substituted with two key groups:
- 2-Fluorobenzenesulfonyl: A sulfonamide group with a fluorine atom at the ortho position, which enhances electronegativity and may improve metabolic stability.
- 3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl: A fused heterocyclic system combining triazole and pyrimidine, with a hydrophobic 4-methylphenyl substituent.
Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to act as kinase inhibitors, antimicrobial agents, or central nervous system modulators . The triazolo-pyrimidine core may facilitate hydrogen bonding or π-π stacking in biological targets, while the fluorine atom and methyl group influence lipophilicity and target affinity.
Properties
IUPAC Name |
7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O2S/c1-15-6-8-16(9-7-15)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)32(30,31)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDQTRXYRBYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine generally involves multiple steps:
Step 1: Functionalization of the piperazine ring.
Step 2: Introduction of the triazolopyrimidine moiety.
Step 3: Attachment of the fluorobenzenesulfonyl group.
Each step is optimized to ensure high yield and purity. Typical reaction conditions include the use of polar aprotic solvents, catalysis by acids or bases, and elevated temperatures to drive the reactions to completion.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would necessitate stringent quality control to ensure the consistency and purity of the final product. Typical methods include batch processing, where intermediates are synthesized, purified, and then subjected to the next reaction step. Techniques like recrystallization, chromatography, and distillation are employed at various stages to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can undergo various types of reactions:
Oxidation: The triazolopyrimidine ring may be susceptible to oxidative cleavage under strong oxidative conditions.
Reduction: Reduction can target the nitro groups or sulfonyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution can occur on the aromatic ring, particularly on the fluorobenzene moiety.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles like amines or alkoxides under basic conditions.
Scientific Research Applications
1-(2-fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has diverse applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with various biological targets.
Medicine: Potential therapeutic uses, subject to bioactivity and pharmacokinetic studies.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
This compound is hypothesized to interact with multiple molecular targets, affecting biological pathways:
Enzyme Inhibition: May act as an inhibitor of specific enzymes.
Receptor Binding: Potential to bind to certain receptors, modulating their activity.
Pathways: Could influence signaling pathways crucial for cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s triazolo-pyrimidine core distinguishes it from analogs with pyrazolo-pyrimidine (e.g., ) or pyridinyl systems (). Triazolo derivatives may exhibit distinct electronic properties and binding modes compared to pyrazolo counterparts due to the nitrogen-rich triazole ring.
Substituent Analysis
Sulfonyl/Piperazine Modifications
- : The analog 1-[3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methoxybenzenesulfonyl)piperazine replaces the target’s 2-fluorobenzenesulfonyl with a 4-methoxybenzenesulfonyl group.
- : 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine features a tosyl (p-toluenesulfonyl) group and a trifluoromethylbenzyl substituent. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, suggesting the target’s 4-methylphenyl may offer a balance between hydrophobicity and steric bulk .
- : Fluorobenzyl-piperazine derivatives (e.g., 4-(4-fluorobenzyl)piperazine ) highlight the role of fluorinated aromatic groups in tyrosine kinase inhibition, supporting the hypothesis that the target’s 2-fluorobenzenesulfonyl group may optimize target binding .
Heterocyclic Modifications
- : A pyrazolo-pyrimidine analog with a morpholine substituent demonstrates how heterocyclic flexibility impacts solubility and target engagement. The target’s triazolo-pyrimidine core may provide stronger π-π interactions in hydrophobic binding pockets .
- : Chromene-containing pyrazolo-pyrimidine derivatives (e.g., 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) show that sulfonamide groups enhance solubility, a feature shared with the target’s sulfonyl-piperazine moiety .
Biological Activity
1-(2-Fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolopyrimidines and exhibits various pharmacological properties, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : CHF NOS
- Molecular Weight : 393.45 g/mol
- IUPAC Name : this compound
This compound features a piperazine ring substituted with a triazolopyrimidine moiety and a fluorobenzenesulfonyl group, which contribute to its biological activity.
Anticancer Properties
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer activity against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of specific enzymes involved in cell proliferation and apoptosis pathways. For instance:
- Cell Lines Tested : The compound has shown efficacy against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.
- IC Values : Preliminary studies suggest that the compound possesses nanomolar potency against these cell lines, indicating strong antiproliferative effects.
| Cell Line | IC (µM) |
|---|---|
| HeLa | < 0.1 |
| MCF-7 | < 0.05 |
Antiviral Activity
In addition to its anticancer properties, the compound has been evaluated for antiviral activity. However, results have been mixed:
- Some studies indicate a lack of significant antiviral activity against common viral pathogens at non-toxic concentrations.
- In contrast, certain analogues of triazolopyrimidines have demonstrated cytotoxic effects on viral-infected cells, suggesting potential for further development.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorobenzenesulfonyl group is believed to enhance binding affinity to target enzymes or receptors involved in cancer progression and viral replication.
Key Findings from SAR Studies:
- Fluorine Substitution : The introduction of fluorine atoms has been linked to increased lipophilicity and improved metabolic stability.
- Piperazine Ring Modifications : Variations in substituents on the piperazine ring can lead to enhanced selectivity and potency against specific cancer types.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- MCF-7 Cell Line Investigation : Another investigation revealed that the compound inhibited estrogen receptor signaling pathways, which are critical in breast cancer development.
Q & A
Q. Q1: What are the critical steps in synthesizing the triazolopyrimidine-piperazine core of this compound, and how can reaction yields be optimized?
A: The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Key steps include:
- Alkyne functionalization : Reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF/K₂CO₃ to introduce the alkyne group .
- Click chemistry : Using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM mixture to couple azide derivatives with the alkyne intermediate. Yields are sensitive to stoichiometry (azide:alkyne = 1.2:1) and reaction time (2–6 hours) .
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) is critical for isolating the triazole product .
Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and adjust pH/temperature to minimize side products .
Structural Characterization
Q. Q2: Which analytical techniques are most effective for confirming the 3D conformation and electronic properties of this compound?
A: Advanced techniques include:
- X-ray crystallography : Resolves steric interactions between the fluorobenzenesulfonyl group and the triazolopyrimidine core .
- Computational modeling : DFT calculations predict electronic distributions, particularly the electron-withdrawing effects of the fluorine substituent .
- NMR spectroscopy : ¹H/¹³C NMR identifies coupling patterns (e.g., piperazine CH₂ groups at δ 2.41–3.81 ppm) and confirms regioselectivity in triazole formation .
Biological Activity and Target Identification
Q. Q3: How can researchers design experiments to elucidate the compound’s mechanism of action and biological targets?
A: Methodological approaches include:
- Molecular docking : Screen against kinase or GPCR targets using the triazolopyrimidine core as a hinge-binding motif .
- Enzyme inhibition assays : Test activity against phosphodiesterases or tyrosine kinases, comparing IC₅₀ values with structurally related compounds (e.g., PKI-402, an anticancer triazolopyrimidine) .
- Cellular assays : Use fluorescence-based readouts to assess apoptosis or proliferation in cancer cell lines (e.g., MCF-7 or HeLa) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4: How does substitution on the phenyl ring (e.g., 4-methyl vs. 4-ethoxy) influence biological activity?
A: SAR trends can be assessed via:
- Comparative synthesis : Replace the 4-methylphenyl group with substituted azides (e.g., 4-ethoxyphenyl) during CuAAC .
- Bioactivity profiling : Test derivatives against a panel of enzymes/cell lines. For example, 4-methyl groups enhance lipophilicity and membrane permeability, while 4-ethoxy groups may improve metabolic stability .
- Data analysis : Use regression models to correlate logP values with cytotoxicity (e.g., pIC₅₀) .
Handling Contradictory Data
Q. Q5: How should researchers address discrepancies in reported reaction yields or biological activity data?
A: Contradictions often arise from:
- Reagent purity : Impurities in propargyl bromide or CuSO₄ can reduce yields by 15–20% .
- Biological variability : Standardize cell culture conditions (e.g., passage number, serum type) to minimize inter-lab variability .
- Statistical validation : Use ANOVA to compare datasets and identify outliers. For example, a ±10% variation in enzyme inhibition may stem from assay temperature fluctuations .
Computational and Experimental Synergy
Q. Q6: What hybrid strategies integrate computational predictions with experimental validation for this compound?
A: Recommended workflows include:
- Virtual screening : Prioritize synthetic targets using docking scores (e.g., Glide or AutoDock) .
- MD simulations : Simulate ligand-protein binding over 100 ns to validate stability of predicted poses .
- Experimental follow-up : Synthesize top-ranked analogs (e.g., replacing fluorobenzenesulfonyl with thiadiazole groups) and test in vitro .
Safety and Handling Protocols
Q. Q7: What precautions are necessary when handling intermediates like propargyl bromide or copper catalysts?
A: Critical safety measures:
- Propargyl bromide : Use in a fume hood with PPE (gloves, goggles); store under inert gas to prevent polymerization .
- Copper catalysts : Neutralize waste with EDTA to avoid environmental contamination .
- General handling : Avoid light exposure for light-sensitive intermediates (e.g., azides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
